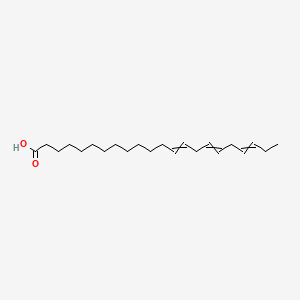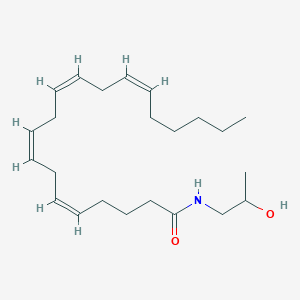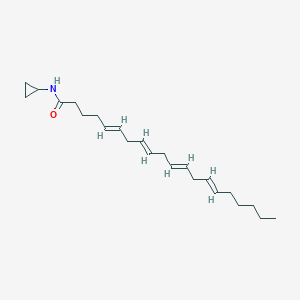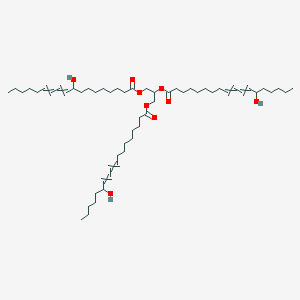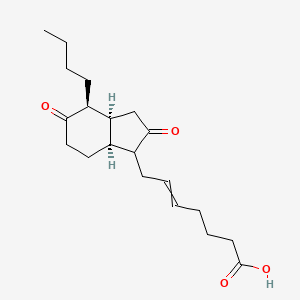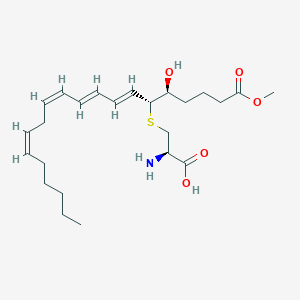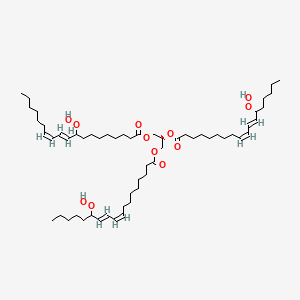
2,3-Bis(13-hydroperoxyoctadeca-9,11-dienoyloxy)propyl 9-hydroperoxynonadeca-10,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linolein hydroperoxides are a mixture of 132 possible isomers of mono-, di-, and tri-hydroperoxides produced from the autoxidation of trilinolein . These compounds are formed when linoleic acid-containing triglycerides, such as trilinolein, undergo autoxidation in vivo . Unlike free fatty acid hydroperoxides of linoleic acid, linolein hydroperoxides are not readily reduced in human plasma in vitro . They are significant in the study of lipid peroxidation and oxidative stress .
Preparation Methods
Linolein hydroperoxides are primarily synthesized through the autoxidation of trilinolein . This process involves the exposure of trilinolein to oxygen, leading to the formation of hydroperoxides. The reaction conditions typically include ambient temperature and the presence of oxygen . Industrial production methods are similar, relying on the controlled oxidation of linoleic acid-containing triglycerides .
Chemical Reactions Analysis
Linolein hydroperoxides undergo various chemical reactions, including:
Oxidation: The primary reaction is autoxidation, where trilinolein reacts with oxygen to form hydroperoxides.
Reduction: Unlike free fatty acid hydroperoxides, linolein hydroperoxides are not readily reduced in human plasma.
Substitution: Specific conditions and reagents can lead to substitution reactions, although these are less common.
Common reagents and conditions for these reactions include oxygen for oxidation and specific catalysts for reduction and substitution reactions . The major products formed from these reactions are various isomers of hydroperoxides .
Scientific Research Applications
Linolein hydroperoxides have several scientific research applications:
Mechanism of Action
The mechanism of action of linolein hydroperoxides involves their formation through the autoxidation of trilinolein . This process leads to the generation of reactive oxygen species, which can contribute to oxidative stress and lipid peroxidation . The molecular targets and pathways involved include the oxidation of linoleic acid-containing triglycerides and the subsequent formation of hydroperoxides .
Comparison with Similar Compounds
Linolein hydroperoxides are unique due to their formation from trilinolein and their resistance to reduction in human plasma . Similar compounds include:
Linoleic Acid Hydroperoxides: These are free fatty acid hydroperoxides that are more readily reduced in human plasma.
Trilinolein: The precursor to linolein hydroperoxides, which undergoes autoxidation to form these compounds.
Linolein hydroperoxides stand out due to their complex mixture of isomers and their specific formation pathway .
Properties
Molecular Formula |
C58H100O12 |
|---|---|
Molecular Weight |
989.4 g/mol |
IUPAC Name |
2,3-bis(13-hydroperoxyoctadeca-9,11-dienoyloxy)propyl 9-hydroperoxynonadeca-10,12-dienoate |
InChI |
InChI=1S/C58H100O12/c1-4-7-10-11-12-19-25-36-45-54(70-64)46-37-28-24-31-39-48-57(60)66-51-55(67-58(61)49-40-30-23-18-14-16-21-27-35-44-53(69-63)42-33-9-6-3)50-65-56(59)47-38-29-22-17-13-15-20-26-34-43-52(68-62)41-32-8-5-2/h19-21,25-27,34-36,43-45,52-55,62-64H,4-18,22-24,28-33,37-42,46-51H2,1-3H3 |
InChI Key |
SOQCDTNXVWQPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC=CC(CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3H]resolvin D1](/img/structure/B10767277.png)
![Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B10767285.png)
![(8S,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767300.png)
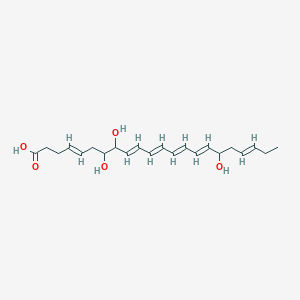
![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)
